Methyl 6-formylnicotinate
Overview
Description
Methyl 6-formylnicotinate is a chemical compound with the molecular formula C8H7NO3 . It is an active organic synthetic building block with bifunctional groups, and aldehyde groups and ester groups in the molecular structure of the building block can be connected with various functional groups .
Synthesis Analysis
The synthesis method of 6-formyl methyl nicotinate comprises the following specific steps :- Reacting 6-dibromo methyl nicotinic acid methyl ester with morpholine to generate a product 6-formyl nicotinic acid methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 6-formylnicotinate consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 165.15 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Methyl 6-formylnicotinate include bromination, debromination, and reaction with morpholine .Physical And Chemical Properties Analysis
Methyl 6-formylnicotinate has a density of 1.2±0.1 g/cm3, a boiling point of 272.9±25.0 °C at 760 mmHg, and a flash point of 118.9±23.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . The polar surface area is 56 Å2 .Scientific Research Applications
Synthesis of Indole Alkaloids
Methyl 5-formylnicotinate has been utilized in synthesizing indole alkaloids, specifically in the Iboga-Voacanga series. This process involves condensation with α-cyanomethyltryptophol and acetone, followed by conversion into 3-methoxycarbonyl-2-piperideines and attempted transformation into isoquinuclidines (Wenkert, Dave, Dainis, & Reynolds, 1970).
Pest Management
Methyl isonicotinate, a related compound, has been explored for thrips pest management. It acts as a non-pheromone semiochemical, demonstrating a behavioral response in thrips, leading to increased trap capture. This compound is used mainly as a lure in conjunction with colored sticky traps for monitoring thrips in greenhouses (Teulon et al., 2017).
Solvatochromism and Prototropism Studies
Methyl 6-aminonicotinate has been studied for its solvatochromism and prototropism in various solvents and under different acid-base concentrations. These studies aid in understanding the molecular behavior in different environments (Nayak & Dogra, 2004).
Synthesis of α-Hydroxycarboxamides
N-Methyl-C-(trichlortitanio)formimidoyl Chloride, synthesized from methyl isocyanide, has been used for the homologation of aldehydes and ketones to α-Hydroxycarboxamides. This showcases the potential of methylated nicotinate compounds in organic synthesis (Schiess & Seebach, 1983).
Understanding Ester and Amide Resonance
Research on the carbon-oxygen barrier in compounds like methyl formate and methyl acetate, which share structural similarities with methyl 6-formylnicotinate, helps understand ester and amide resonance in organic chemistry (Wiberg & Laidig, 1987).
Safety And Hazards
properties
IUPAC Name |
methyl 6-formylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOWIADSJYMJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342968 | |
Record name | Methyl 6-formylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-formylnicotinate | |
CAS RN |
10165-86-3 | |
Record name | Methyl 6-formylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-formylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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